molecular formula C11H14N2O2S B2359205 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide CAS No. 1209571-43-6

1-(Thiophene-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2359205
CAS No.: 1209571-43-6
M. Wt: 238.31
InChI Key: AUBKFKUZRUKRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophene-3-carbonyl)piperidine-4-carboxamide is a compound that features a thiophene ring attached to a piperidine ring through a carbonyl group.

Preparation Methods

The synthesis of 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(Thiophene-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Mechanism of Action

The mechanism of action of 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

These interactions are facilitated by the structural features of the compound, such as the electron-rich thiophene ring and the amide linkage.

Comparison with Similar Compounds

1-(Thiophene-3-carbonyl)piperidine-4-carboxamide can be compared with other similar compounds:

The uniqueness of this compound lies in its combined structural features, which confer specific electronic and steric properties, making it valuable in diverse research fields.

Properties

IUPAC Name

1-(thiophene-3-carbonyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-10(14)8-1-4-13(5-2-8)11(15)9-3-6-16-7-9/h3,6-8H,1-2,4-5H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBKFKUZRUKRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.